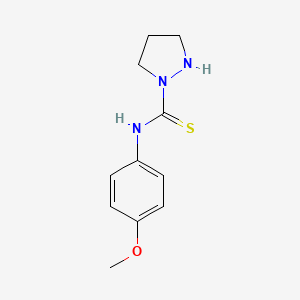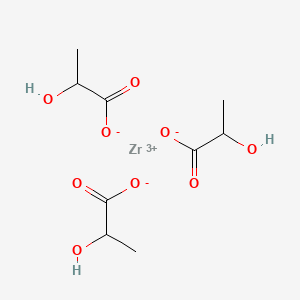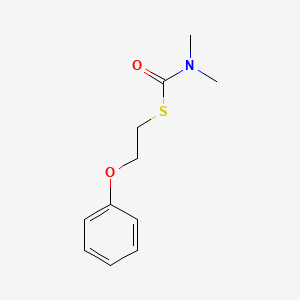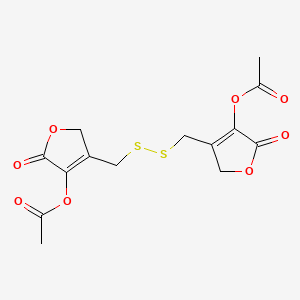
3-(4-Methylpiperazin-1-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylpiperazin-1-yl)prop-2-enenitrile is a chemical compound with the molecular formula C8H14N4 It is characterized by the presence of a piperazine ring substituted with a methyl group and a prop-2-enenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)prop-2-enenitrile typically involves the reaction of 4-methylpiperazine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the piperazine to the acrylonitrile. The reaction is conducted at elevated temperatures, typically around 80-100°C, to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
3-(4-Methylpiperazin-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols; reactions are carried out in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
3-(4-Methylpiperazin-1-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(4-Methylpiperazin-1-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-(4-Methylpiperazin-1-yl)aniline: Similar structure but with an aniline group instead of a nitrile group.
3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group.
(2E)-3-amino-3-(4-methylpiperazin-1-yl)prop-2-enenitrile: Similar structure with an amino group.
Uniqueness
3-(4-Methylpiperazin-1-yl)prop-2-enenitrile is unique due to its specific combination of a piperazine ring and a prop-2-enenitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
65157-87-1 |
|---|---|
分子式 |
C8H13N3 |
分子量 |
151.21 g/mol |
IUPAC名 |
3-(4-methylpiperazin-1-yl)prop-2-enenitrile |
InChI |
InChI=1S/C8H13N3/c1-10-5-7-11(8-6-10)4-2-3-9/h2,4H,5-8H2,1H3 |
InChIキー |
VZPGIPMFPJSKOS-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)

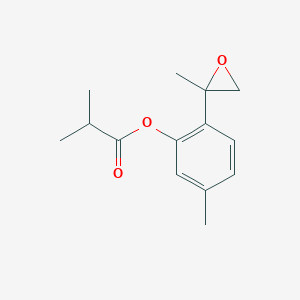
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)


![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)


